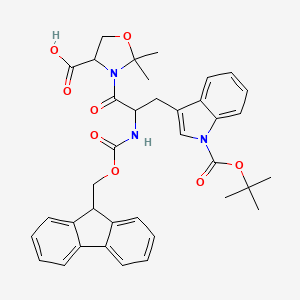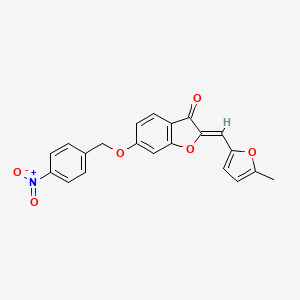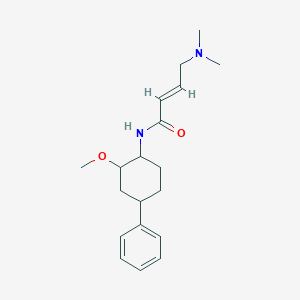
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide, also known as DMAGO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAGO is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, DMAGO can increase the levels of endocannabinoids in the body, which may have therapeutic benefits in various diseases.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide exerts its effects by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, which are involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate these processes.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include increased levels of endocannabinoids in the body, activation of cannabinoid receptors, modulation of pain signaling pathways, and reduction of inflammation. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its potent inhibition of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have good selectivity for FAAH, which reduces the risk of off-target effects.
One limitation of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its relatively low solubility in water, which can make it challenging to administer in certain experimental setups. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide also has a relatively short half-life in the body, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research, including:
1. Further investigation of the mechanisms underlying the analgesic effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various animal models of pain.
2. Exploration of the potential anti-inflammatory effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Investigation of the potential use of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in mood disorders, such as depression and anxiety, and the underlying mechanisms involved.
4. Development of more efficient and selective synthesis methods for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide.
5. Investigation of the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in humans, including its safety and efficacy in various diseases.
Conclusion:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a potent inhibitor of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential use in pain management, inflammation, and mood disorders, and there are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, the general steps involved in (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide synthesis include the reaction of 2-methoxy-4-phenylcyclohexanone with dimethylamine, followed by the reaction of the resulting intermediate with but-2-enoyl chloride. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential applications in various scientific research areas, including pain management, inflammation, and mood disorders. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate pain signaling pathways.
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been studied for its anti-inflammatory properties. In animal models of inflammation, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to reduce the levels of pro-inflammatory cytokines and decrease the recruitment of immune cells to the site of inflammation. These effects may be beneficial in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been investigated for its potential use in mood disorders, such as depression and anxiety. In animal models of depression, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have antidepressant effects, which may be mediated by the modulation of endocannabinoid signaling pathways in the brain.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21(2)13-7-10-19(22)20-17-12-11-16(14-18(17)23-3)15-8-5-4-6-9-15/h4-10,16-18H,11-14H2,1-3H3,(H,20,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNNOPCHHJWDE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)
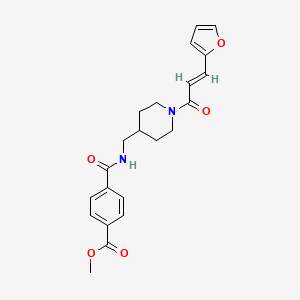
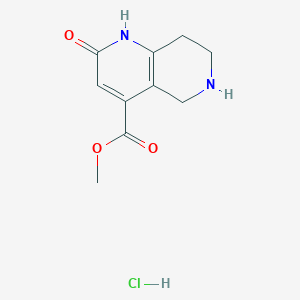
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)
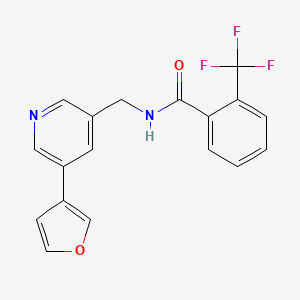
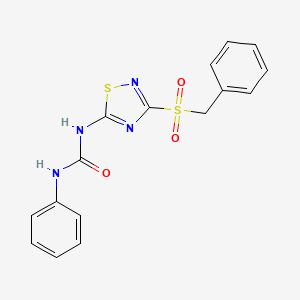
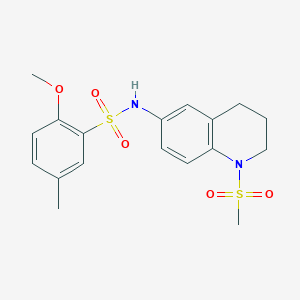
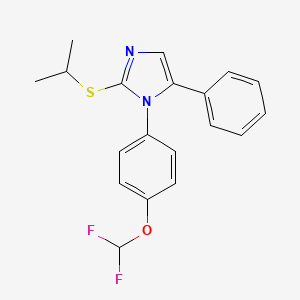
![1-(4-ethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510281.png)
![methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2510284.png)
![N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2510285.png)
